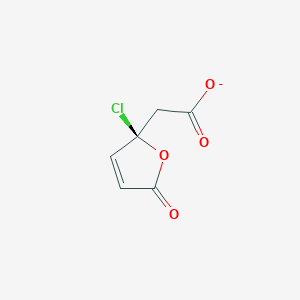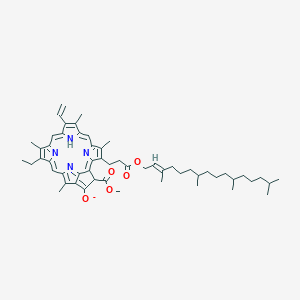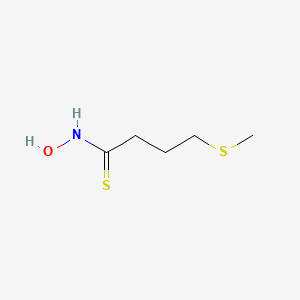
4-Methylthiobutylthiohydroximate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiobutylthiohydroximate is a thiohydroximic acid and a methyl sulfide.
Scientific Research Applications
Antitumor and Antifilarial Potential
Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally related to 4-Methylthiobutylthiohydroximate. This compound exhibited notable inhibition of leukemia L1210 cell proliferation and showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. This indicates potential applications in antitumor and antiparasitic treatments (Kumar et al., 1993).
Drug Synthesis and Green Chemistry
Yadav and Bhagat (2005) conducted an experimental and theoretical analysis of the acylation of thioanisole to 4-(methylthio)acetophenone, an intermediate in the synthesis of Vioxx, a COX-2 inhibitor. This study is significant for the development of greener and less polluting industrial processes (Yadav & Bhagat, 2005).
Environmental Contamination and Toxicology
De La Vega Salazar et al. (1997) investigated the bioaccumulation and toxicology of methyl parathion, a compound related to this compound, in aquatic organisms. The study revealed significant concentration in reproductive tissues and unborn progeny, impacting egg viability, which is crucial for understanding the environmental impact of such compounds (De La Vega Salazar et al., 1997).
Antimicrobial and Antifungal Applications
Mari et al. (2008) researched the use of various isothiocyanates, including 4-methylthiobutyl-ITC, to control Monilinia laxa, a fungus affecting stone fruits. The study highlighted the efficacy of 4-methylthiobutyl-ITC in controlling fungal growth, suggesting its potential as a biofumigant in agriculture (Mari et al., 2008).
Antidiabetic Properties
Kees et al. (1996) synthesized and analyzed various compounds, including derivatives of this compound, for their antihyperglycemic properties in diabetic mice. This research indicates the potential of these compounds in the development of new antidiabetic medications (Kees et al., 1996).
Nanotechnology in Pesticide Degradation
Rizo et al. (2020) investigated the use of Cu2O nanoparticles for the degradation of methyl parathion, a pesticide similar to this compound. The study showcases the potential of nanotechnology in environmental remediation and pesticide degradation (Rizo et al., 2020).
Properties
Molecular Formula |
C5H11NOS2 |
|---|---|
Molecular Weight |
165.3 g/mol |
IUPAC Name |
N-hydroxy-4-methylsulfanylbutanethioamide |
InChI |
InChI=1S/C5H11NOS2/c1-9-4-2-3-5(8)6-7/h7H,2-4H2,1H3,(H,6,8) |
InChI Key |
LQVOUPXXRIMQIM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(=S)NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


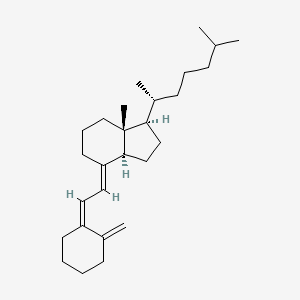
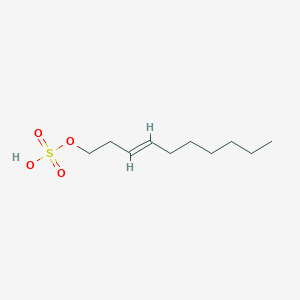
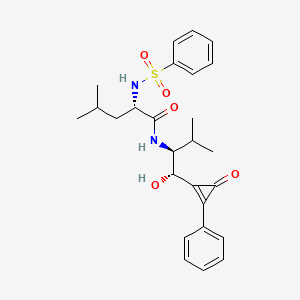
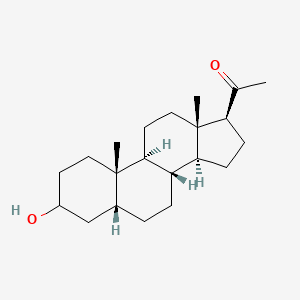
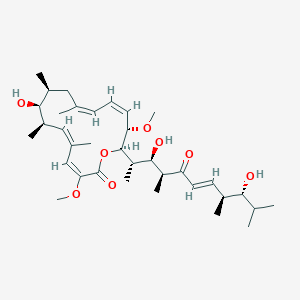
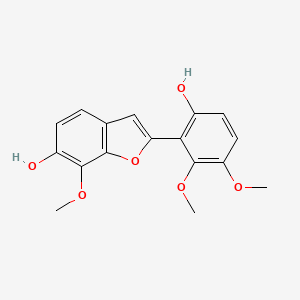
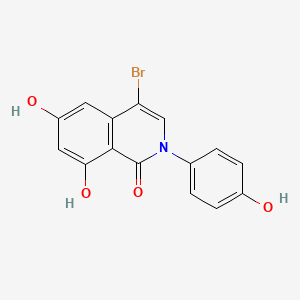
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
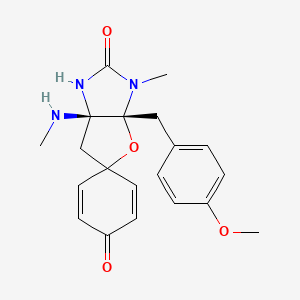
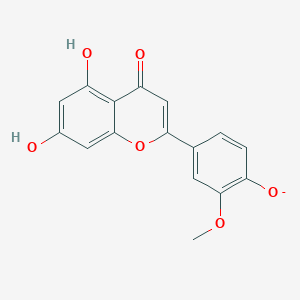
![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
